molecular formula C19H15N3O3 B6529407 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 946275-99-6

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B6529407
CAS No.: 946275-99-6
M. Wt: 333.3 g/mol
InChI Key: BGDJPVNWKWMREF-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of benzofuran and oxadiazole, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic properties. Its anti-inflammatory and analgesic effects are of particular interest for the development of new pain management drugs.

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 1,3,4-Oxadiazole derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Benzofuran derivatives: Other benzofuran derivatives also possess diverse biological properties and are used in various applications.

Uniqueness: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide stands out due to its specific substitution pattern and the presence of both benzofuran and oxadiazole rings. This unique structure contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-2-17-21-22-19(25-17)12-7-9-14(10-8-12)20-18(23)16-11-13-5-3-4-6-15(13)24-16/h3-11H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDJPVNWKWMREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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